molecular formula C8H18N2O B13906262 [(2S)-1,2,4-trimethylpiperazin-2-yl]methanol

[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol

Cat. No.: B13906262
M. Wt: 158.24 g/mol
InChI Key: NGRMRNBPDQDKKC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [(2S)-1,2,4-trimethylpiperazin-2-yl]methanol typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of piperazine with suitable alkyl halides followed by reduction to obtain the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of [(2S)-1,2,4-trimethylpiperazin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol can be compared with other piperazine derivatives and similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol

InChI

InChI=1S/C8H18N2O/c1-8(7-11)6-9(2)4-5-10(8)3/h11H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

NGRMRNBPDQDKKC-QMMMGPOBSA-N

Isomeric SMILES

C[C@]1(CN(CCN1C)C)CO

Canonical SMILES

CC1(CN(CCN1C)C)CO

Origin of Product

United States

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